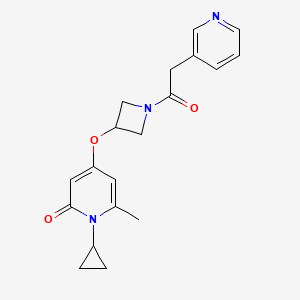
1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a cyclopropyl group, a pyridinyl moiety, and an azetidine ring, contributing to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine and quinoline can inhibit bacterial growth by targeting DNA gyrase and other essential enzymes in bacterial cells. The specific compound under discussion may exhibit similar activities, potentially showing efficacy against various Gram-positive and Gram-negative bacteria.
| Activity | Target | IC50 Value |
|---|---|---|
| Antibacterial | DNA gyrase | Low nanomolar range |
| Antifungal | Ergosterol biosynthesis | Micromolar range |
Kinase Inhibition
The compound may also act as a kinase inhibitor, which is crucial in the treatment of cancer and other diseases characterized by dysregulated kinase activity. The presence of the pyridine ring suggests potential interaction with ATP-binding sites in kinases.
- Mechanism : It is hypothesized that the compound binds to the active site of kinases, inhibiting their activity.
Case Studies
- In vitro Studies : A study published in MDPI highlighted that compounds with similar structures showed potent inhibition against specific kinases involved in cancer progression, with IC50 values ranging from low nanomolar to micromolar concentrations .
- Animal Models : In vivo studies demonstrated that related compounds reduced tumor growth in xenograft models, indicating potential therapeutic applications in oncology.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes such as DNA gyrase or specific kinases, the compound disrupts essential cellular processes.
- Receptor Interaction : The compound might interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation.
Propiedades
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-7-16(9-19(24)22(13)15-4-5-15)25-17-11-21(12-17)18(23)8-14-3-2-6-20-10-14/h2-3,6-7,9-10,15,17H,4-5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZNONXUXSCBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













